molecular formula C12H13BrO2 B1292205 4-(2-Acetoxyphenyl)-2-bromo-1-butene CAS No. 890097-76-4

4-(2-Acetoxyphenyl)-2-bromo-1-butene

Cat. No. B1292205
CAS RN: 890097-76-4
M. Wt: 269.13 g/mol
InChI Key: MLXQEAROKJEYEZ-UHFFFAOYSA-N
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Description

4-(2-Acetoxyphenyl)-2-bromo-1-butene is an organic compound that is used in a wide range of scientific applications. It is a useful reagent in organic synthesis, and its unique properties make it a valuable tool for researchers. This compound can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of chemical reactions. In

Scientific Research Applications

Synthesis of (Meth)Acrylates

4-(2-Acetoxyphenyl)-2-bromo-1-butene: can be utilized in the synthesis of (meth)acrylates, which are essential in creating reactive polymers. These polymers are widely used as polymeric reagents or supports in biochemical and chemical applications . The compound can serve as a precursor for functional esters, providing a general reactive group for further chemical reactions.

Functional Polymers

The compound is instrumental in the functionalization of non-functional polymers by chemical modification. It can be bound to a monomer with a reactive side group, which is then polymerized to create vinyl polymers with planned pendant reactive groups . This method is crucial for developing polymers with specific properties for industrial and polymer-based chemistry applications.

Organic Synthesis

In organic synthesis, 4-(2-Acetoxyphenyl)-2-bromo-1-butene can be a key intermediate. It can participate in various organic reactions, such as the Diels–Alder cycloaddition, to synthesize complex organic compounds that are present in many natural products .

properties

IUPAC Name

[2-(3-bromobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXQEAROKJEYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641190
Record name 2-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetoxyphenyl)-2-bromo-1-butene

CAS RN

890097-76-4
Record name 2-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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